molecular formula C8H10BrN B049116 (R)-1-(2-Bromophenyl)ethanamine CAS No. 113974-24-6

(R)-1-(2-Bromophenyl)ethanamine

Cat. No. B049116
CAS RN: 113974-24-6
M. Wt: 200.08 g/mol
InChI Key: DSAXBVQQKYZELF-ZCFIWIBFSA-N
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Description

“®-1-(2-Bromophenyl)ethanamine” is a chemical compound with the empirical formula C8H10BrN . It has a molecular weight of 200.08 . The compound is also known as "®-(+)-4-Bromo-α-methylbenzylamine" .


Synthesis Analysis

The synthesis of “®-1-(2-Bromophenyl)ethanamine” could be prepared by the Gabriel amine synthesis from N-potassiophthalimide and an alkyl halide .


Molecular Structure Analysis

The molecular structure of “®-1-(2-Bromophenyl)ethanamine” can be represented by the SMILES string CC@@Hc1ccc(Br)cc1 . The InChI key for this compound is SOZMSEPDYJGBEK-ZCFIWIBFSA-N .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be involved in the Gabriel amine synthesis .


Physical And Chemical Properties Analysis

“®-1-(2-Bromophenyl)ethanamine” has a density of 1.390 g/mL at 20 °C . Its refractive index is 1.566 . The compound shows optical activity with [α]20/D +20.5±1°, c = 3% in methanol .

Scientific Research Applications

Photochemical Reactions

The compound’s aromatic structure and bromine substituent make it suitable for photochemical transformations. Researchers have investigated its role in intramolecular [2 + 2] cycloaddition reactions, which can lead to novel cyclic structures .

Palladium-Catalyzed Cascade Reactions

In recent studies, ®-1-(2-Bromophenyl)ethanamine has been employed in palladium-catalyzed cascade reactions. For instance, it participates in enantioselective Heck/Suzuki cascade reactions of N-(2-bromophenyl)acrylamides, demonstrating its versatility in synthetic methodologies .

properties

IUPAC Name

(1R)-1-(2-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAXBVQQKYZELF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368894
Record name (R)-1-(2-Bromophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Bromophenyl)ethanamine

CAS RN

113974-24-6
Record name (R)-1-(2-Bromophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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